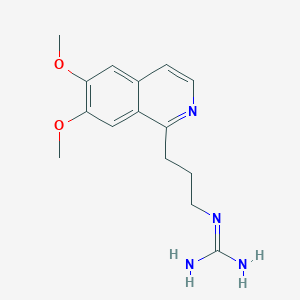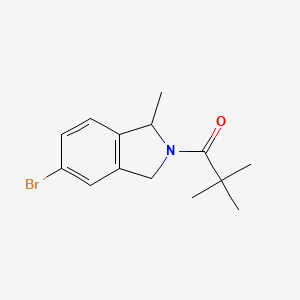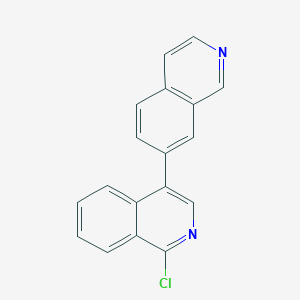
1-Chloro-4,7'-biisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4,7’-biisoquinoline is a heterocyclic compound that belongs to the family of biisoquinolines It is characterized by the presence of a chlorine atom at the 1-position and a biisoquinoline structure, which consists of two isoquinoline units connected at the 4 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4,7’-biisoquinoline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate nucleophiles. This reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 1-Chloro-4,7’-biisoquinoline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4,7’-biisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 1-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted biisoquinoline derivatives, which can have different functional groups attached to the isoquinoline rings. These derivatives can exhibit diverse chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4,7’-biisoquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Chloro-4,7’-biisoquinoline involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential cellular processes. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions and influencing their reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biisoquinoline: A closely related compound with similar structural features but without the chlorine atom.
2,2’-Bipyridine: Another bidentate ligand commonly used in coordination chemistry.
1,10-Phenanthroline: A well-known chelating agent with a similar nitrogen donor motif.
Uniqueness
1-Chloro-4,7’-biisoquinoline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to form specific interactions with molecular targets and improve its efficacy in various applications.
Eigenschaften
CAS-Nummer |
848841-53-2 |
|---|---|
Molekularformel |
C18H11ClN2 |
Molekulargewicht |
290.7 g/mol |
IUPAC-Name |
1-chloro-4-isoquinolin-7-ylisoquinoline |
InChI |
InChI=1S/C18H11ClN2/c19-18-16-4-2-1-3-15(16)17(11-21-18)13-6-5-12-7-8-20-10-14(12)9-13/h1-11H |
InChI-Schlüssel |
SLAIKCMANHDXFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C3=CC4=C(C=C3)C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)
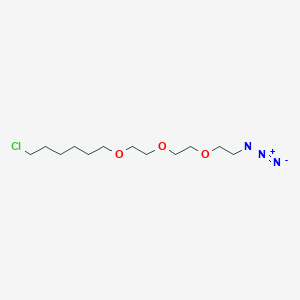

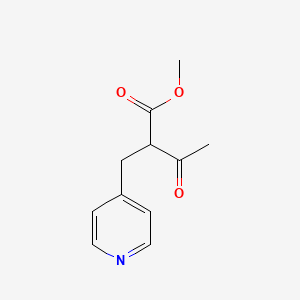
![Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11836999.png)


